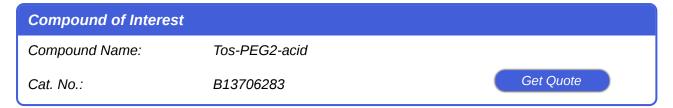


A Technical Guide to the Reactivity of Tos-PEG2acid with Nucleophiles

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of **Tos-PEG2-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document provides a detailed overview of its reaction mechanism with key nucleophiles, quantitative data on reactivity, and comprehensive experimental protocols to aid in the design and execution of conjugation strategies.

Introduction to Tos-PEG2-acid

Tos-PEG2-acid is a valuable chemical tool featuring a tosyl (tosylate) group at one end of a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a carboxylic acid group at the other. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the carboxylic acid allows for subsequent conjugation to amine-containing molecules via amide bond formation. This dual functionality enables the sequential or orthogonal conjugation of different moieties, making it a versatile linker for creating complex bioconjugates. The PEG spacer enhances water solubility and can reduce steric hindrance during conjugation.

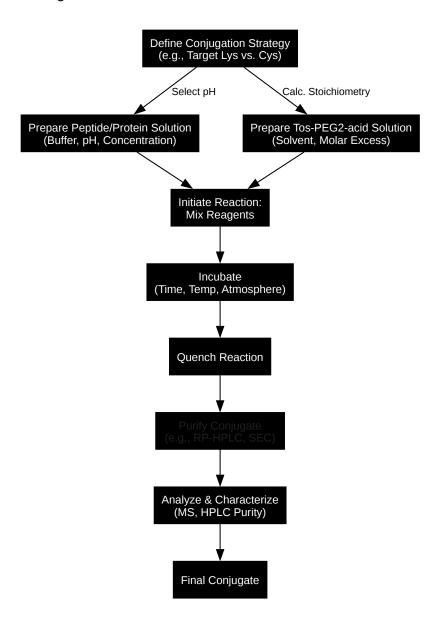
Core Reaction Mechanism: SN2 Nucleophilic Substitution

The primary reaction pathway for the tosyl group of **Tos-PEG2-acid** with nucleophiles is a bimolecular nucleophilic substitution (S(_N)2) reaction. In this concerted, single-step



mechanism, the nucleophile attacks the carbon atom adjacent to the tosylate leaving group from the backside. Simultaneously, the bond between the carbon and the tosylate group breaks. This backside attack results in a predictable inversion of stereochemistry at the reaction center.

The rate of the S(_N)2 reaction is dependent on the concentration of both the **Tos-PEG2-acid** and the nucleophile. The tosylate anion is a very stable species, making it an excellent leaving group and thus facilitating this reaction.



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